

# Application Notes and Protocols for SPECT Imaging with Palladium-109

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Palladium-109** (109Pd) is a radionuclide with promising characteristics for targeted radiotherapy, primarily due to its emission of beta particles and Auger electrons.[1][2][3][4][5][6] However, its decay scheme also includes an 88 keV gamma photon, which enables in vivo visualization and quantification of its biodistribution using Single Photon Emission Computed Tomography (SPECT).[7] This theranostic capability, combining therapeutic efficacy with diagnostic imaging, makes 109Pd an attractive candidate for the development of novel radiopharmaceuticals.

These application notes provide a comprehensive overview of the essential protocols and considerations for preclinical SPECT imaging using <sup>109</sup>Pd. The information is intended to guide researchers in the radiolabeling, quality control, and in vivo imaging of <sup>109</sup>Pd-labeled compounds.

# Physical and Nuclear Properties of Palladium-109

A thorough understanding of the physical properties of <sup>109</sup>Pd is crucial for designing effective imaging protocols and ensuring accurate data interpretation.



Property	Value	Reference
Half-life (t1/2)	13.7 hours	[7]
Primary Emission	Beta (β <sup>-</sup> )	[4][5][6]
Max Beta Energy (Εβ <sup>-</sup> max)	1.12 MeV	[4]
Gamma Emission Energy (γ)	88 keV	[7]
Gamma Emission Abundance	3.6%	[4]
Decay Product	<sup>109m</sup> Ag (metastable Silver-109)	[4]
<sup>109m</sup> Ag Half-life	39.6 seconds	[4]

### **Production of Palladium-109**

**Palladium-109** can be produced in a nuclear reactor through neutron irradiation of an enriched <sup>108</sup>Pd target.[7] The resulting <sup>109</sup>Pd has a moderate specific activity.[7]



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Production of Palladium-109.

# Radiolabeling of Targeting Molecules with Palladium-109

The stable chelation of <sup>109</sup>Pd to a targeting molecule (e.g., antibody, peptide, small molecule) is critical for the development of a successful radiopharmaceutical. The choice of chelator is paramount, as traditional macrocycles used in nuclear medicine may not be optimal for Palladium(II) coordination.[7] Recent studies have highlighted the utility of chelators like TE1PA for efficient and stable <sup>109</sup>Pd labeling.[7]



# General Radiolabeling Protocol (Example with TE1PA-conjugated molecule)

This protocol is a general guideline and may require optimization based on the specific targeting molecule and chelator.

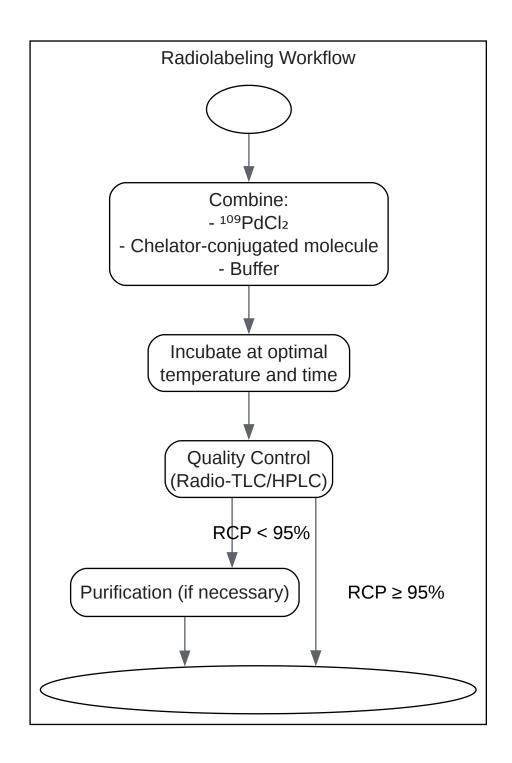
#### Materials:

- 109PdCl<sub>2</sub> solution in dilute HCl
- TE1PA-conjugated targeting molecule
- Ammonium acetate buffer (0.1 M, pH 3.5-5.5)
- · Metal-free water
- · Heating block or water bath
- Radio-TLC or radio-HPLC system for quality control

#### Procedure:

- In a sterile, metal-free microcentrifuge tube, add the TE1PA-conjugated targeting molecule (e.g., 10-100 μg) dissolved in ammonium acetate buffer.
- Add the desired amount of <sup>109</sup>PdCl<sub>2</sub> solution (e.g., 37-370 MBq). The molar ratio of chelator to palladium should be optimized, but an excess of the chelator is often used.[7]
- Adjust the pH of the reaction mixture to between 3.5 and 5.5 using ammonium acetate buffer.
- Incubate the reaction mixture at an optimized temperature (e.g., 90°C) for a specific duration (e.g., 10-30 minutes).[7]
- After incubation, allow the mixture to cool to room temperature.
- Perform quality control to determine the radiochemical purity.





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General radiolabeling workflow.

# Quality Control of <sup>109</sup>Pd-Radiopharmaceuticals



Ensuring the quality of the radiopharmaceutical is essential for accurate imaging and reliable results.[8][9]

<b>Quality Control Test</b>	Method	Acceptance Criteria
Radionuclidic Purity	Gamma Spectroscopy	> 99.9% <sup>109</sup> Pd
Radiochemical Purity	Radio-TLC or Radio-HPLC	> 95% of radioactivity in the desired chemical form
Chemical Purity	HPLC	Absence of non-radioactive impurities that could affect biodistribution
Sterility	Standard microbiological testing	Sterile
Apyrogenicity	Limulus Amebocyte Lysate (LAL) test	Apyrogenic

# Preclinical SPECT Imaging Protocol with 109Pd

The following is a generalized protocol for in vivo SPECT imaging in a preclinical setting (e.g., mouse model). This protocol should be adapted and optimized for the specific animal model, radiopharmaceutical, and research question.

### **Animal Preparation**

- Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
- Maintain the animal's body temperature using a heating pad.
- Place a tail vein catheter for intravenous administration of the radiopharmaceutical.

## **Radiopharmaceutical Administration**

 Draw the desired dose of the <sup>109</sup>Pd-labeled radiopharmaceutical into a syringe. The exact dose will depend on the specific activity of the radiopharmaceutical and the sensitivity of the SPECT system, but a typical range for preclinical imaging is 2-10 MBq.



- Administer the radiopharmaceutical intravenously via the tail vein catheter.
- Record the exact time of injection and the administered dose.

## **SPECT/CT Imaging**

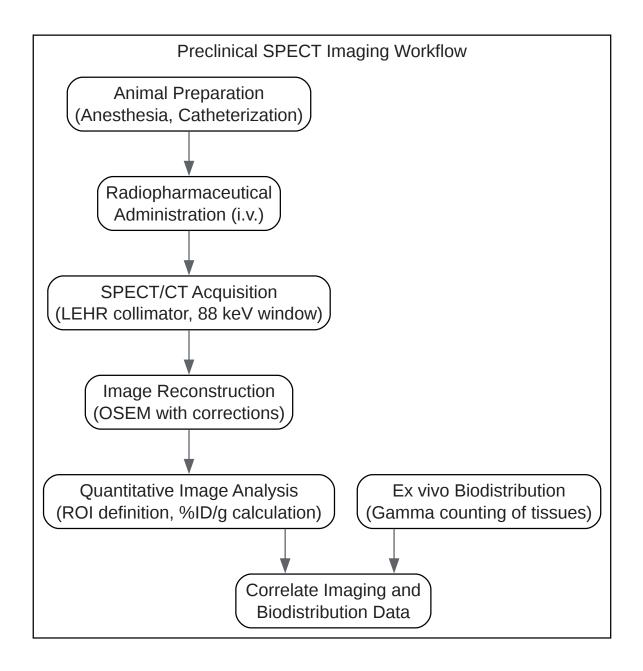
Due to the low energy of the 88 keV gamma photon from <sup>109</sup>Pd, a low-energy high-resolution (LEHR) collimator is recommended.[10]

Parameter	Recommended Setting	Rationale
Gamma Camera	Small animal SPECT/CT system	High resolution for preclinical studies
Collimator	Low-Energy High-Resolution (LEHR)	Optimal for 88 keV photons
Energy Window	88 keV ± 10% (79-97 keV)	To acquire photons from the <sup>109</sup> Pd photopeak
Acquisition Mode	Step-and-shoot or continuous rotation	Standard SPECT acquisition
Number of Projections	60-120 over 360°	To ensure adequate angular sampling
Time per Projection	30-60 seconds	To acquire sufficient counts for good image statistics
Image Reconstruction	Ordered Subsets Expectation Maximization (OSEM) with corrections for attenuation, scatter, and detector response	For accurate quantitative imaging
CT Scan	Low-dose CT	For anatomical co-registration and attenuation correction

Imaging Time Points: The selection of imaging time points will depend on the pharmacokinetics of the radiopharmaceutical. For molecules with rapid clearance, imaging at 1, 4, and 24 hours



post-injection may be appropriate. For larger molecules like antibodies, later time points (e.g., 24, 48, 72 hours) may be necessary.



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Preclinical imaging and analysis workflow.

# **Quantitative Image Analysis**



For accurate quantification of <sup>109</sup>Pd distribution, several corrections must be applied during image reconstruction.

- Attenuation Correction: Using the co-registered CT data to correct for the attenuation of 88 keV photons within the animal's body.
- Scatter Correction: Employing methods like the dual-energy window or triple-energy window technique to subtract the contribution of scattered photons.
- Detector Response Modeling: Correcting for the distance-dependent resolution of the collimator.

Once the images are reconstructed, regions of interest (ROIs) can be drawn on the SPECT images (guided by the CT images) over various organs and the tumor. The activity concentration within these ROIs can then be determined and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

#### **Ex vivo Biodistribution**

Following the final imaging session, ex vivo biodistribution studies are essential to validate the in vivo imaging data.

- Euthanize the animal at the predetermined time point.
- Dissect the organs of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle).
- · Weigh each organ/tissue sample.
- Measure the radioactivity in each sample using a calibrated gamma counter.
- Calculate the %ID/g for each tissue.
- Compare the ex vivo biodistribution data with the quantitative data obtained from the SPECT images.

## **Conclusion**



**Palladium-109** offers a unique opportunity for theranostic applications in nuclear medicine. While primarily a therapeutic radionuclide, its 88 keV gamma emission allows for SPECT imaging to assess the in vivo behavior of <sup>109</sup>Pd-labeled radiopharmaceuticals. The protocols outlined in these application notes provide a framework for researchers to conduct preclinical SPECT imaging studies with <sup>109</sup>Pd. Careful optimization of radiolabeling, stringent quality control, and appropriate imaging and reconstruction parameters are crucial for obtaining high-quality, quantitative data to advance the development of novel <sup>109</sup>Pd-based theranostic agents.

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